![molecular formula C10H8N2O3S B1276002 3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 847783-61-3](/img/structure/B1276002.png)
3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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Overview
Description
3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, also known as 3MTQ, is an important organic compound that has been studied extensively in the scientific community. It has a wide range of applications in the fields of medicine, biochemistry, and pharmaceuticals. This compound has been found to have a variety of biochemical and physiological effects on the human body and can be used to treat various diseases and conditions.
Scientific Research Applications
Pharmacology: Anticonvulsant Activity
This compound has been studied for its potential anticonvulsant properties. Research indicates that derivatives of this compound may exhibit activity that could decrease the severity and lethality of convulsions in animal models . This suggests a promising avenue for the development of new antiepileptic drugs.
Antimicrobial Applications
The structural analogs of this compound have shown promise in combating bacterial resistance. By inhibiting tRNA (Guanine37-N1)-methyltransferase (TrmD), these derivatives could serve as potent antibacterial agents with mechanisms of action distinct from current antibiotics .
Anticancer Research
Some studies have explored the use of this compound’s derivatives in anticancer research. The modifications of its structure could lead to the development of new molecules with potential anticancer properties, as indicated by preliminary antimicrobial and anticancer evaluations .
Material Science: Heterocyclic Building Blocks
In material science, this compound is valued as a heterocyclic building block. Its derivatives can be used to construct complex molecules with specific physical and chemical properties, which are essential in developing new materials .
Biochemistry: Enzyme Inhibition
The compound’s role in biochemistry includes the inhibition of specific enzymes. This function is crucial in the study of biochemical pathways and the development of drugs that target these enzymes to treat various diseases .
Chemical Synthesis: Intermediate for Heterocyclic Compounds
This compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its versatility in chemical reactions makes it a valuable starting point for synthesizing a wide range of pharmacologically active molecules .
Mechanism of Action
Target of Action
Similar compounds such as derivatives of 4-hydroxyquinoline-3-carboxylic acid are known to inhibit dna gyrase, preventing the duplication of bacterial dna .
Mode of Action
For instance, some compounds inhibit the production of superoxide anion-radical in mitochondria of tumor-bearer liver and in Heren’s carcinoma tissue .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been found to exhibit weak anticonvulsant activity, decreasing lethality and improving the severity of conditions .
Action Environment
It’s worth noting that the reaction process of similar compounds has been found to be completed at reflux for 4 hours .
properties
IUPAC Name |
3-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-12-8(13)6-3-2-5(9(14)15)4-7(6)11-10(12)16/h2-4H,1H3,(H,11,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTYTROLVDLRGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152815 |
Source
|
Record name | 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701152815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |
CAS RN |
847783-61-3 |
Source
|
Record name | 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847783-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701152815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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